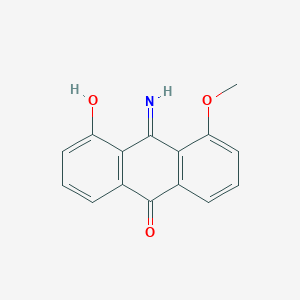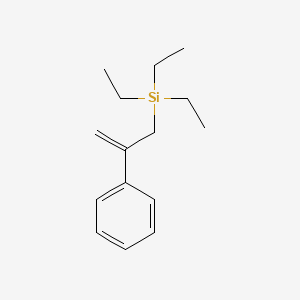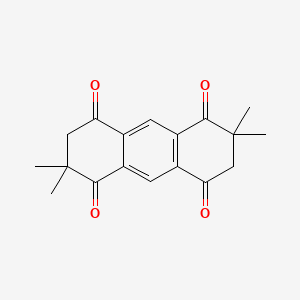
2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone is a complex organic compound with a unique structure that includes multiple methyl groups and a tetrone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further cyclization and functionalization to introduce the tetramethyl groups and the tetrone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The exact methods can vary depending on the desired scale and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the tetrone core, leading to the formation of hydroquinone derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and prevent oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone include:
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in various chemical reactions.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone used as a ligand in coordination chemistry.
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: A cyclic siloxane used in the synthesis of advanced materials.
Uniqueness
What sets this compound apart is its unique tetrone core and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
96493-78-6 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
3,3,7,7-tetramethyl-2,6-dihydroanthracene-1,4,5,8-tetrone |
InChI |
InChI=1S/C18H18O4/c1-17(2)7-13(19)9-6-12-10(5-11(9)15(17)21)14(20)8-18(3,4)16(12)22/h5-6H,7-8H2,1-4H3 |
Clave InChI |
PWXFRCSNIOVIGA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2=CC3=C(C=C2C1=O)C(=O)CC(C3=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)
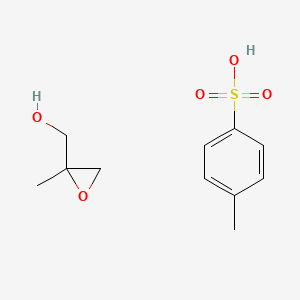
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
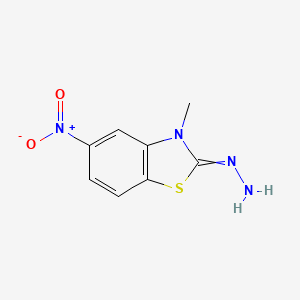
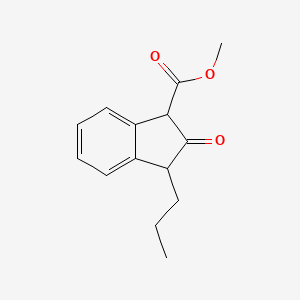
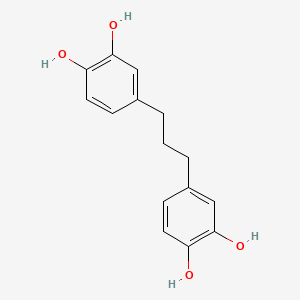
![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
